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Methyl 2-nonenoate

Cat. No.: B087268
CAS No.: 111-79-5
M. Wt: 170.25 g/mol
InChI Key: ZWNPUELCBZVMDA-HJWRWDBZSA-N
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Description

Contextual Significance of Methyl 2-Nonenoate

This compound holds considerable significance in several areas of chemical science and industry, primarily due to its distinct sensory properties and its utility as a synthetic building block. It is characterized by a fresh, green, and fruity aroma with notes of violet, cucumber, and melon. perfumerflavorist.com While some sources indicate it is found naturally in hops, others suggest it has not been reported in nature, with lab-created versions being common to ensure quality. fragranceconservatory.comchemicalbook.in

Its primary applications are in the flavor and fragrance industry, where it imparts a fresh and fruity character to a wide range of products. chemimpex.comchemicalbull.com It is considered an improvement over compounds like methyl 2-octynoate and methyl 2-nonynoate for creating more natural flavor profiles, particularly for watermelon notes. perfumerflavorist.com

Beyond its aromatic uses, this compound serves as a valuable intermediate in organic synthesis. cymitquimica.comchemimpex.com Researchers utilize it in the production of more complex molecules. chemimpex.com Its applications extend to the development of agricultural chemicals and the synthesis of various polymers. chemimpex.comchemicalbull.com The reactivity of its carbon-carbon double bond makes it a versatile precursor in numerous chemical transformations. cymitquimica.comchemimpex.com

Scope of Academic Inquiry into this compound Research

Academic investigation into this compound encompasses its synthesis, characterization, and reaction kinetics. Researchers have explored several synthetic pathways to produce the compound. A common method involves the condensation of heptanal (B48729) with malonic acid, followed by decarboxylation and subsequent esterification with methanol (B129727). chemicalbook.inscentree.co Other documented syntheses include the esterification of 2-nonenoic acid with methanol, the dehydrogenation of its saturated counterpart, methyl nonanoate (B1231133), and the treatment of methyl β-chlorocaproate with sodium acetate (B1210297). chemicalbook.inontosight.aichembk.com

The physical and chemical properties of this compound have been thoroughly characterized. It is a colorless to pale yellow liquid that is soluble in alcohol and other organic solvents but has limited solubility in water. cymitquimica.comchemicalbook.incymitquimica.com

PropertyValue
Molecular FormulaC10H18O2 nist.gov
Molecular Weight170.2487 g/mol nist.gov
AppearanceColorless to pale yellow liquid cymitquimica.comchemicalbook.in
OdorGreen, fruity, violet, cucumber perfumerflavorist.com
Boiling Point115 °C at 21 mmHg chemicalbook.in
Density0.895 g/mL at 25 °C chemicalbook.in
Refractive Indexn20/D 1.444 chemicalbook.in
CAS Number111-79-5 nist.gov

This table presents key physicochemical properties of this compound.

Detailed research has also focused on its chemical kinetics. For instance, high-pressure and temperature oxidation studies of this compound and its isomers have been conducted to understand the influence of the double bond's position on the chemical kinetics of long-chain esters. These experiments, often performed in single-pulse shock tubes, are crucial for developing chemical kinetic models, which are particularly relevant to fields like biodiesel combustion research. The internal isomerization of this compound peroxy radicals is another area of study, as the position of the double bond affects the formation of transition rings during oxidation. researchgate.net

The characterization of this compound and its reaction products relies on various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. nist.govnih.gov

Synthesis MethodReactantsKey Steps
Condensation & Esterification Heptanal, Malonic Acid, MethanolCondensation of heptanal and malonic acid, followed by decarboxylation and acid-catalyzed esterification with methanol. chemicalbook.inscentree.co
Esterification 2-Nonenoic Acid, MethanolDirect esterification in the presence of an acid catalyst. ontosight.ai
Dehydrogenation Methyl nonanoateDehydrogenation of the corresponding saturated ester. chemicalbook.inchembk.com
Substitution Methyl β-chlorocaproate, Sodium acetateTreatment of the chloro-ester with sodium acetate. chemicalbook.in

This table summarizes various laboratory synthesis routes for this compound documented in chemical literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B087268 Methyl 2-nonenoate CAS No. 111-79-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111-79-5

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

methyl (Z)-non-2-enoate

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h8-9H,3-7H2,1-2H3/b9-8-

InChI Key

ZWNPUELCBZVMDA-HJWRWDBZSA-N

SMILES

CCCCCCC=CC(=O)OC

Isomeric SMILES

CCCCCC/C=C\C(=O)OC

Canonical SMILES

CCCCCCC=CC(=O)OC

boiling_point

115.00 °C. @ 21.00 mm Hg

density

0.893-0.900 (20°)

Other CAS No.

37822-76-7
111-79-5

physical_description

Colourless or light-yellow liquid;  Green, violet aroma

Pictograms

Environmental Hazard

solubility

Insoluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Origin of Product

United States

Synthetic Pathways and Chemical Transformations of Methyl 2 Nonenoate

Established Synthetic Methodologies for Methyl 2-Nonenoate

Traditional synthetic routes to this compound rely on well-established organic reactions, including condensation, esterification, dehydrogenation, and transformations involving halogenated intermediates.

Condensation and Esterification Approaches

A primary route for synthesizing this compound involves the condensation of heptanal (B48729) with malonic acid, followed by decarboxylation and subsequent esterification. acs.org This method is a variation of the Knoevenagel condensation, a powerful tool for carbon-carbon bond formation. wikipedia.orgslideshare.net Specifically, the Doebner modification, which utilizes pyridine (B92270) as a solvent and sometimes a catalyst like piperidine, is often employed for the reaction between an aldehyde and malonic acid. wikipedia.orgarchive.orgmdpi.com This reaction typically yields the α,β-unsaturated acid, 2-nonenoic acid, which is then esterified with methanol (B129727), often in the presence of an acid catalyst, to produce the target this compound. acs.orgcymitquimica.com

The general reaction scheme is as follows:

Knoevenagel-Doebner Condensation: Heptanal reacts with malonic acid in pyridine.

Decarboxylation: The intermediate undergoes decarboxylation to form 2-nonenoic acid.

Esterification: 2-nonenoic acid is reacted with methanol to yield this compound.

Reaction StepReactantsCatalyst/SolventProduct
Condensation & DecarboxylationHeptanal, Malonic AcidPyridine2-Nonenoic Acid
Esterification2-Nonenoic Acid, MethanolAcid catalystThis compound

Dehydrogenation of Corresponding Saturated Esters

This compound can be synthesized by the dehydrogenation of its saturated counterpart, methyl nonanoate (B1231133). acs.orgslideshare.netarchive.orgyoutube.com This method introduces a double bond into the molecule, converting the saturated ester into an α,β-unsaturated ester. While specific catalytic systems for this particular transformation are not extensively detailed in readily available literature, dehydrogenation of esters is a known industrial process. It is also mentioned as a production method for 2-nonenoic acid methyl ester. youtube.com

Transformations from Halogenated Precursors

The synthesis of this compound can be achieved from halogenated starting materials. One documented method involves the treatment of methyl β-chlorocaproate with sodium acetate (B1210297), which results in the formation of this compound in quantitative yields. acs.orgarchive.orglookchem.com

Furthermore, the transformation of this compound into other compounds via halogenated intermediates is a related area of study. For instance, this compound can be treated with bromine in a solvent like dichloromethane (B109758) to yield the intermediate 2,3-dibromononanoate methyl ester. chembk.com This intermediate can then be used in subsequent reactions, such as dehydrobromination to form alkynes. chembk.com

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability. Transition metal catalysis and stereoselective strategies are at the forefront of these advancements.

Transition Metal-Catalyzed Processes

Transition metals play a crucial role in a variety of organic transformations, including the synthesis of unsaturated esters. While specific examples detailing the direct synthesis of this compound using transition metal catalysis are not abundant, the synthesis of related and more complex unsaturated esters is well-documented.

For example, palladium-catalyzed reactions are widely used for carbon-carbon bond formation. The cyclization of compounds structurally related to this compound, such as methyl 3-oxo-9-phenoxy-7-nonenoate, has been achieved using a palladium acetate catalyst. researchgate.net Similarly, rhodium catalysts have been employed in tandem reactions to construct larger ring systems containing a 2-enoate moiety, as seen in the preparation of methyl 9-oxo-2-nonenoate. ucl.ac.uk

Osmium complexes have been studied in the hydrogenation of this compound, which, although a reduction of the target compound, highlights the interaction of this class of esters with transition metals. unito.it In one study, the hydrogenation of this compound using an osmium-dimer catalyst was not selective, leading to both methyl nonanoate and nonanol. unito.it

These examples underscore the potential for transition metal catalysis in the synthesis and modification of this compound and its analogues, even if direct, high-yield syntheses of the parent compound are not the primary focus of the cited research.

Stereoselective Synthesis of Related Unsaturated Esters

The geometry of the double bond in α,β-unsaturated esters can significantly influence their properties and biological activity. Consequently, the stereoselective synthesis of these compounds is of great importance. While the stereoselective synthesis of this compound itself is not extensively detailed, methods developed for related unsaturated esters are highly relevant.

One such approach involves the coupling of the enol phosphate (B84403) of a β-keto ester with a dialkylcuprate. This method has been used for the one-pot preparation of methyl (Z)-3-methyl-2-nonenoate. cdnsciencepub.com The process involves the formation of the dianion of methyl acetoacetate, reaction with 1-bromopentane, and subsequent treatment with diethyl phosphorochloridate to form the enol phosphate, which is then coupled with lithium dimethylcuprate. cdnsciencepub.com

Reactant 1Reactant 2Key ReagentsProductStereochemistry
Dianion of methyl acetoacetate1-BromopentaneDiethyl phosphorochloridate, Lithium dimethylcuprateMethyl (Z)-3-methyl-2-nonenoateZ-isomer

Other general methods for the stereoselective synthesis of α,β-unsaturated esters include the Horner-Wadsworth-Emmons reaction and aldol-type condensations followed by elimination, which can often be controlled to favor either the (E) or (Z) isomer. wikipedia.orgchembk.com

Derivatization and Functionalization Reactions of this compound

The chemical reactivity of this compound is dominated by the presence of two key functional groups: the carbon-carbon double bond and the methyl ester. The conjugation of the alkene with the carbonyl group of the ester creates an α,β-unsaturated ester system. This arrangement activates the double bond for a variety of transformations, making this compound a versatile substrate for the synthesis of more complex molecules. Key derivatization and functionalization reactions include hydrogenation, transformations of the double bond such as epoxidation and dihydroxylation, and conjugate additions.

Hydrogenation

The hydrogenation of this compound can proceed at either the carbon-carbon double bond or the ester carbonyl group, or both, depending on the catalyst and reaction conditions employed. The selective reduction of one group in the presence of the other is a significant challenge.

Research into osmium-based catalysts has shown that the hydrogenation of this compound can be unselective. For instance, using specific osmium (Os) and ruthenium (Ru) dimer complexes (91 and 92 respectively) as catalysts results in the reduction of both the alkene and the ester, yielding a mixture of methyl nonanoate and nonanol. unito.it This lack of selectivity highlights the difficulty in targeting just the C=C bond while preserving the ester functionality in this conjugated system. unito.it In contrast, studies with other unsaturated esters, such as methyl 3-nonenoate, have demonstrated that certain osmium catalysts can selectively reduce the ester to an alcohol while leaving the internal C=C bond intact. tib.eugoogle.com This suggests that the position of the double bond relative to the ester is a critical factor in determining the reaction's outcome.

Epoxidation and Dihydroxylation

The electron-deficient double bond of this compound is a target for oxidation reactions, leading to valuable functionalized products like epoxides and diols. The formation of epoxides (oxirane rings) is a common transformation for unsaturated fatty acid methyl esters. mdpi.com

A notable functionalization is the enantioselective cis-dihydroxylation of the alkene. Research on related α,β-unsaturated esters has demonstrated the viability of this transformation. For example, ethyl (E)-2-methyl-2-nonenoate, a structurally similar compound, undergoes cis-dihydroxylation to yield the corresponding diol with excellent yield and enantioselectivity. chinesechemsoc.org This reaction is catalyzed by a nonheme iron(II) complex in the presence of hydrogen peroxide (H₂O₂). chinesechemsoc.org The process is believed to proceed through an iron(V)-oxo-hydroxo species, which acts as the hydroxylating agent. chinesechemsoc.org Such reactions provide a pathway to chiral, highly functionalized molecules from simple unsaturated esters.

Conjugate Addition (Michael Reaction)

The α,β-unsaturated nature of this compound makes it an excellent Michael acceptor. rsc.org In this type of reaction, nucleophiles add to the β-carbon of the conjugated system in a process known as 1,4-conjugate addition. libretexts.orglibretexts.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A wide variety of nucleophiles can be employed, including organocuprates (Gilman reagents), enolates, amines, and thiols. libretexts.org The reaction proceeds via a resonance-stabilized enolate intermediate, which is then protonated to give the final product. libretexts.org This reactivity allows for the introduction of a wide range of substituents at the C3 position, significantly increasing the molecular complexity and providing a route to numerous derivatives.

Cycloaddition Reactions

The double bond in this compound can participate in cycloaddition reactions. As a dienophile, it can react with a conjugated diene in a [4+2] cycloaddition, famously known as the Diels-Alder reaction, to form a six-membered ring. libretexts.orgchemistrytalk.org The electron-withdrawing ester group activates the double bond, making it a suitable partner for this powerful ring-forming reaction. Other cycloadditions, such as [2+2] photocycloadditions to form four-membered rings, are also possible transformations for α,β-unsaturated systems. libretexts.org

Other Functionalization Reactions

The versatile structure of this compound allows for other specialized functionalizations. The Wittig reaction has been used in the synthesis of complex derivatives, such as methyl 9-(6-propyl-3-cyclohexenyl)-8-nonenoate, demonstrating how the ester can be incorporated into larger molecular frameworks. researchgate.netnih.gov Furthermore, modern catalytic methods like rhodium-catalyzed aziridination can be applied to the alkene to introduce nitrogen-containing three-membered rings, offering another avenue for derivatization. nih.gov

Interactive Data Table: Derivatization Reactions of this compound and Analogs

Reaction TypeSubstrateReagents / CatalystProduct(s)Observations
HydrogenationThis compoundOsmium/Ruthenium Dimer Complexes (91, 92), H₂Methyl nonanoate, NonanolReaction is not selective; both the double bond and ester are reduced. unito.it
cis-DihydroxylationEthyl (E)-2-methyl-2-nonenoateNonheme Iron(II) Complex, H₂O₂Ethyl (E)-2,3-dihydroxy-2-methylnonanoateProceeds with excellent yield and high enantioselectivity. chinesechemsoc.org
Conjugate AdditionThis compound (general)Nucleophiles (e.g., Gilman reagents, Enolates)3-Substituted methyl nonanoateA characteristic reaction of α,β-unsaturated esters (Michael Acceptors). rsc.orglibretexts.orglibretexts.org
CycloadditionThis compound (general)Dienes (for Diels-Alder)Substituted cyclohexene (B86901) derivativesThe ester group activates the alkene, making it a good dienophile. libretexts.orgchemistrytalk.org
Wittig Reaction(for synthesis of derivatives)Phosphonium ylidsComplex unsaturated estersUsed to build larger molecules incorporating the nonenoate structure. researchgate.netnih.gov
AziridinationAlkenes (general)Rh₂(esp)₂, Alkynyl sulfamateAziridinesA method for introducing nitrogen into the molecule at the double bond. nih.gov

Natural Occurrence and Biosynthesis of Methyl 2 Nonenoate

Identification in Botanical Sources

Methyl 2-nonenoate has been identified as a naturally occurring compound in a limited number of botanical sources. One of the most significant findings is its presence in hops (Humulus lupulus), where it contributes to the plant's aromatic profile. fragranceconservatory.comunivpm.it Research has also identified this compound in the essential oil of Nepeta azurea R.Br. ex Benth, a plant species from Djibouti. researchgate.netmdpi.com In a particular study, it was found to be the major component of the essential oil, constituting 53.2% of the total composition. researchgate.netmdpi.com

Presence in Biological Matrices (e.g., Fermented Products, Essential Oils)

This compound is a notable volatile compound found in various biological matrices, particularly in essential oils and some fermented products. Its presence significantly influences the aroma and flavor of these substances.

As a significant component of certain essential oils, this compound has been identified as the primary constituent in the essential oil of Nepeta azurea, accounting for a substantial 53.2% of the oil's composition. researchgate.netmdpi.com It is also found in the essential oil of hops, contributing to its characteristic scent. fragranceconservatory.com The compound's fresh, fruity, and green aroma with cucumber undertones makes it a valuable component in these natural extracts. thegoodscentscompany.com

In the context of fermented products, this compound has been identified as a signature volatile in jujube honey contaminated with the osmotolerant yeast Zygosaccharomyces rouxii. nih.govmdpi.com Studies have shown that this compound is not present in uncontaminated honey but appears and its concentration increases with the duration of the yeast contamination. mdpi.com This suggests its formation is linked to the fermentation process initiated by the yeast.

The following table summarizes the presence of this compound in different biological matrices based on research findings.

Biological MatrixSpecific SourceRole/Significance
Essential OilNepeta azureaMajor component (53.2%) researchgate.netmdpi.com
Essential OilHops (Humulus lupulus)Contributes to the aromatic profile fragranceconservatory.com
Fermented ProductJujube Honey (contaminated with Zygosaccharomyces rouxii)Signature volatile of contamination nih.govmdpi.com

Microbial Biosynthesis and Biotransformation Pathways

Research indicates that microbial activity can lead to the formation of this compound. In a study on jujube honey, the compound was not detected in the uncontaminated samples but was found in honey contaminated with the yeast Zygosaccharomyces rouxii. mdpi.com The concentration of this compound increased as the contamination progressed, suggesting that its production is a result of the yeast's metabolic activity. mdpi.com

The proposed biotransformation pathway involves the esterification of 2-nonenoic acid, which may be present in the honey. mdpi.com Nonanoic acid is a known medium-chain fatty acid found in royal jelly, and it is plausible that Zygosaccharomyces rouxii facilitates the esterification of its regio-isomer, 2-nonenoic acid, to produce this compound. mdpi.com However, further research is needed to fully elucidate the specific enzymatic reactions and precursor molecules involved in this microbial biosynthesis.

Endogenous Production and Metabolic Roles

While primarily known for its presence in plants and as a product of microbial fermentation, there is some indication of the endogenous presence of this compound in biological systems. It is listed as being found in urine, suggesting it can be a product of animal metabolism. foodb.ca

As a fatty acid ester, this compound is categorized under lipids and is associated with metabolic pathways such as fatty acid metabolism and lipid transport. foodb.ca Its potential biological roles are suggested to include being a nutrient, an energy source, and a membrane stabilizer. foodb.ca These roles are generally attributed to fatty acid esters, and the specific metabolic functions of this compound are not yet extensively detailed in scientific literature.

Environmental and Cultivation Factors Influencing this compound Chemotypes

The chemical composition of essential oils, including the concentration of specific compounds like this compound, can be significantly influenced by various environmental and cultivation factors. These factors contribute to the variation in chemotypes observed in plants from different geographical locations.

Studies on Nepeta azurea have shown differing compositions of its essential oil depending on the region of origin. For instance, a study on Nepeta azurea from Kenya identified nepetalactone (B1678191) and β-cubebene as the major components, which contrasts with the high concentration of methyl (2E)-2-nonenoate (53.2%) found in the same plant species from Djibouti. mdpi.com Such variations in chemotypes are attributed to factors including meteorological conditions and soil type. mdpi.com

Similarly, the chemical profile of hops is known to be affected by the cultivar, as well as environmental conditions like climate and the specific cultivation area. univpm.it These factors can influence the biosynthesis of volatile compounds, leading to different aromatic profiles in hops grown in different regions. univpm.it

The following table outlines the factors that can influence the chemotypes of plants containing this compound.

FactorInfluence on ChemotypeExample
Geographical LocationLeads to variations in the major components of essential oils. mdpi.comNepeta azurea from Kenya has different major compounds than the same species from Djibouti. mdpi.com
Meteorological ParametersAffects the biosynthesis of volatile compounds in plants. mdpi.comDifferences in climate can alter the chemical composition of essential oils. univpm.it
Soil TypeInfluences the nutrient uptake and metabolic pathways of the plant, affecting the production of secondary metabolites. mdpi.comThe soil composition can impact the final chemical profile of the plant's essential oil. mdpi.com
CultivarDifferent cultivars of the same plant species can have genetically determined differences in their chemical composition. univpm.itVarious hop cultivars grown under the same conditions can produce different aromatic compounds. univpm.it

Advanced Analytical Methodologies for Methyl 2 Nonenoate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of volatile compounds like methyl 2-nonenoate. It allows for the separation of complex mixtures into individual components, which can then be identified and quantified.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. In the context of this compound research, GC-MS facilitates both the separation of the compound from a complex matrix and its definitive identification based on its mass spectrum.

In a study on jujube honey contaminated with Zygosaccharomyces rouxii, GC-MS was instrumental in identifying this compound as a signature volatile compound indicating spoilage. researchgate.netmdpi.comnih.gov The analysis is typically performed using a fused silica (B1680970) capillary column, such as a ZB-5, with helium as the carrier gas. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and chemical properties. For instance, a typical program might start at 40°C and increase to 210°C. The mass spectrometer then fragments the eluted compounds and generates a unique mass spectrum, which serves as a chemical fingerprint for identification. The National Institute of Standards and Technology (NIST) provides a comprehensive mass spectrometry data center that includes reference spectra for compounds like this compound, aiding in its identification. nih.gov

A study on meat spoilage also utilized a GC-MS method to evaluate the volatile profiles of various meat products, highlighting the versatility of this technique in different food matrices. nih.gov

Table 1: GC-MS Parameters for Volatile Compound Analysis

Parameter Typical Setting
Column Type Fused silica capillary column (e.g., ZB-5)
Carrier Gas Helium
Injector Temperature 250°C (splitless mode)
Oven Program Initial hold at 40°C, ramp to 180-210°C

| Mass Spectrometer | Electron Impact (EI) ionization at 70eV |

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile compounds. nih.govnih.gov This method involves exposing a coated fiber to the headspace above a sample, where volatile compounds like this compound accumulate. The fiber is then desorbed in the hot injector of the gas chromatograph, releasing the analytes for separation and detection.

HS-SPME-GC-MS has been successfully employed to study the volatile components of jujube honey, where it was used to distinguish between contaminated and uncontaminated samples. mdpi.comnih.gov The choice of fiber coating is critical for the selective extraction of target analytes. For example, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for a broad range of volatile compounds. mdpi.com This technique is valued for its high extraction efficiency and the elimination of complex sample pretreatment. nih.gov

Research on the volatile emissions of the Mediterranean fruit fly, Ceratitis capitata, also utilized HS-SPME to collect and analyze emitted compounds, demonstrating its application in entomological studies. Furthermore, a method was developed using HS-SPME-GC-MS to identify and quantify compounds responsible for changes in the volatile profile of various meat products during storage. nih.gov

Gas chromatography-olfactometry (GC-O) is a unique technique that combines instrumental analysis with human sensory perception. odourobservatory.org As compounds elute from the GC column, the effluent is split, with one portion going to a detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can assess the odor. odourobservatory.org This allows for the direct correlation of a specific chemical compound with its perceived aroma. odourobservatory.org

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of isolated or synthesized compounds. For this compound, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about its molecular framework.

¹H NMR and ¹³C NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively, and their chemical environment. This data is crucial for confirming the connectivity of atoms and the stereochemistry of the double bond (i.e., whether it is the E or Z isomer). nih.gov Infrared spectroscopy can identify the presence of specific functional groups, such as the carbonyl group of the ester and the carbon-carbon double bond, based on their characteristic absorption frequencies. nih.gov Raman spectroscopy can also provide complementary vibrational information. nih.gov Public databases like PubChem and SpectraBase offer access to reference spectra for this compound, which are essential for comparison and structural confirmation. nih.gov

Table 2: Spectroscopic Data for this compound

Technique Key Observances
¹H NMR Signals corresponding to the methyl ester protons, vinyl protons, and the aliphatic chain protons.
¹³C NMR Resonances for the carbonyl carbon, olefinic carbons, methyl ester carbon, and aliphatic carbons.

| IR Spectroscopy | Characteristic absorption bands for C=O (ester) and C=C stretching vibrations. |

Chemometric Approaches in this compound Profiling

Chemometrics involves the use of statistical and mathematical methods to extract meaningful information from chemical data. In the context of this compound research, chemometric approaches like Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) are used to analyze large and complex datasets generated by techniques like GC-MS.

PCA is an unsupervised pattern recognition technique that reduces the dimensionality of the data while retaining most of the variation. It can be used to visualize the relationships between samples and identify clusters based on their volatile profiles. researchgate.netmdpi.com For instance, PCA has been used to show the correlation structure of volatile compounds in different types of meads and to differentiate between wines based on their volatile composition. researchgate.netmdpi.com

OPLS-DA is a supervised method that is used to model the relationship between a set of predictor variables (e.g., volatile compound concentrations) and a response variable (e.g., sample class). researchgate.netnih.gov This technique is particularly useful for identifying the variables that are most important for discriminating between different groups of samples. In the study of jujube honey, OPLS-DA was used to identify this compound as one of the key volatile markers that contributed to the differentiation of samples contaminated with Zygosaccharomyces rouxii. mdpi.comnih.gov The quality of the OPLS-DA model is assessed by parameters like R² and Q², which indicate the model's stability and predictive ability. researchgate.netmdpi.comnih.gov

Methodologies for Quality Control and Reference Material Analysis

Ensuring the quality and consistency of chemical analyses is paramount. This involves the use of standardized methodologies and certified reference materials. For a compound like this compound, which is used as a flavoring agent in food, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have established specifications and acceptable daily intake levels. nih.govecfr.govwho.int

The Flavor and Extract Manufacturers Association (FEMA) also provides safety assessments and use levels for flavor ingredients, including this compound, under its GRAS (Generally Recognized as Safe) program. femaflavor.org The analysis of reference materials is crucial for method validation and ensuring the accuracy of quantitative measurements. The development of new analytical methods, such as the quantitative HS-SPME-GC-MS method for meat spoilage markers, undergoes rigorous validation to ensure its reliability. nih.gov

Biological Interactions and Bioactivity of Methyl 2 Nonenoate

Role as a Biological Marker (e.g., in Food Spoilage)

Methyl 2-nonenoate has been identified as a significant volatile organic compound (VOC) that can serve as a biomarker for microbial contamination in food products, particularly honey. researchgate.netnih.gov Studies focusing on the spoilage of jujube honey by the osmotolerant yeast Zygosaccharomyces rouxii have pinpointed this compound as a key indicator of contamination. mdpi.commdpi.com

In controlled studies, this compound was not detected in uncontaminated honey samples. However, following inoculation with Z. rouxii, this compound was detected within three days, and its relative concentration increased as the contamination progressed. mdpi.com This suggests that the yeast's metabolic activity leads to the production of this ester. Researchers have proposed that this compound may be formed through an esterification reaction of nonanoic acid, a process initiated by the yeast. mdpi.com

The consistent appearance and increasing concentration of this compound over time in contaminated samples make it a reliable signature volatile. nih.govmdpi.com Along with other compounds like undecanal, methyl butyrate, and methyl hexanoate, it helps to create a distinct VOC profile that allows for the differentiation of contaminated honey from uncontaminated honey. researchgate.netnih.govmdpi.comscilit.com This application of headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) provides a non-invasive method for detecting early-stage food spoilage. researchgate.netmdpi.com

Table 1: this compound as a Volatile Marker in Jujube Honey Contamination

Product Contaminating Microorganism Finding Significance
Jujube Honey Zygosaccharomyces rouxii Identified as a signature volatile organic compound. nih.govmdpi.com Serves as a potential biomarker for early detection of yeast spoilage. researchgate.net
Mature Jujube Honey Zygosaccharomyces rouxii Mainly contributed to the differentiation of samples 7 days after contamination. mdpi.com Useful for distinguishing different stages of contamination. mdpi.com

In Vitro Cellular Activity Studies (e.g., Cytotoxicity against Cancer Cell Lines)

The cytotoxic potential of this compound has been investigated, primarily through studies on essential oils where it is a major constituent. An essential oil derived from the plant Nepeta azurea (NAEO), which was found to be composed of 53.2% methyl (2E)-2-nonenoate, demonstrated significant cytotoxic activity against a broad panel of human cancer cell lines. mdpi.comresearch-nexus.netresearchgate.net

The study evaluated the inhibitory effects of the essential oil on thirteen cancer cell lines, and the results showed that NAEO possessed notable activity against all tested lines. mdpi.comresearchgate.net The cytotoxic efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of 50% of the cells. The findings suggest that essential oils rich in this compound could be a source of natural anticancer agents. research-nexus.netresearchgate.net

Table 2: In Vitro Cytotoxicity of Nepeta azurea Essential Oil (53.2% Methyl (2E)-2-nonenoate) against Human Cancer Cell Lines

Cancer Cell Line Cell Type IC50 (µg/mL)
A2780 Ovarian Carcinoma 11.2 ± 1.2
A549 Lung Carcinoma 20.3 ± 1.5
HCT116 Colon Carcinoma 28.5 ± 2.1
JIMT-T1 Breast Carcinoma 10.6 ± 0.9
K562 Chronic Myelogenous Leukemia 12.4 ± 1.1
MIA-Paca2 Pancreatic Carcinoma 25.4 ± 1.9
NCI-N87 Gastric Carcinoma 24.3 ± 1.8
PC3 Prostate Adenocarcinoma 22.8 ± 1.7
RT4 Bladder Transitional Cell Carcinoma 14.6 ± 1.3
U2OS Osteosarcoma 18.9 ± 1.4
U87-MG Glioblastoma 21.7 ± 1.6
Non-cancer cell lines
HEK-293 Embryonic Kidney 30.1 ± 2.5
MRC5 Fetal Lung Fibroblast 35.7 ± 2.8

Data extracted from a study on Nepeta azurea essential oil. mdpi.comresearchgate.net

Chemoreception and Olfactory System Interactions (e.g., Insect Odorant Receptors)

Volatile compounds play a crucial role in insect communication and behavior, mediating processes such as locating food sources, oviposition sites, and mates. slu.senih.govannualreviews.org Insect olfactory systems, equipped with specialized odorant receptors (ORs) on the antennae, are highly sensitive to these chemical cues. nih.govplos.org this compound has been included in studies screening for ligands of these receptors. oup.comgoogle.com

While research has extensively documented the attraction of the Mediterranean fruit fly, Ceratitis capitata, to the related compound Methyl (E)-6-nonenoate, which acts as a male attractant, the specific role of this compound is also under investigation. slu.setandfonline.commdpi-res.com In functional analyses of insect ORs using the Xenopus oocyte expression system, this compound was part of a panel of odorants tested against specific receptors. oup.com For instance, it was used in the characterization of the CquiOR91 receptor in the mosquito Culex quinquefasciatus. oup.com Such studies are fundamental to understanding the molecular basis of olfaction and identifying compounds that can modify insect behavior for pest control purposes. slu.seannualreviews.org

Insect ORs are ligand-gated ion channels that form a complex between a variable, odorant-specific subunit and a conserved co-receptor known as Orco. plos.orgoup.com The interaction of a specific odorant like this compound with an OR can trigger a neural signal that leads to a behavioral response. annualreviews.org The identification of specific ORs that respond to this compound could pave the way for its use in developing new attractants or repellents. mdpi.com

Involvement in Biochemical Pathways

This compound is recognized as a fatty acid ester, a class of compounds integral to various metabolic processes. hmdb.ca According to the Human Metabolome Database (HMDB), it is associated with the fatty acid metabolism and lipid metabolism pathways. hmdb.ca Its presence has been noted in urine, and it is considered to be of both endogenous and exogenous (food) origin. hmdb.ca

The compound's structure, an α,β-unsaturated carboxylic ester, suggests its potential participation in biochemical reactions. hmdb.ca For example, phorbol (B1677699) esters containing a nonenoate moiety are known to activate protein kinase C (PKC) by mimicking the enzyme's natural activator, diacylglycerol (DAG). ontosight.ai This activation can influence a variety of cellular signaling pathways. ontosight.ai

Furthermore, the formation of this compound in honey contaminated by Zygosaccharomyces rouxii points to its involvement in microbial biochemical pathways. It is hypothesized to be a product of the esterification of 2-nonanoic acid, a compound found in royal jelly, with the reaction being catalyzed by the yeast. mdpi.com This biotransformation highlights the role of microorganisms in generating diverse chemical compounds in their environment.

Environmental Fate and Degradation of Methyl 2 Nonenoate

Environmental Distribution and Persistence

Methyl 2-nonenoate is utilized as a fragrance ingredient in a variety of consumer products, including personal care items, washing and cleaning agents, and polishes. brieflands.comnih.gov The widespread use of these products leads to the release of this compound into the environment, primarily through domestic wastewater systems. brieflands.comenvynature.orgresearchgate.net

Due to its volatility, the compound may also be released into the atmosphere, where it is expected to exist predominantly in the vapor phase. nih.govconicet.gov.arresearchgate.net In the atmosphere, its persistence is limited by degradation reactions, primarily initiated by hydroxyl (OH) radicals. nih.govconicet.gov.arresearchgate.net

The environmental distribution of the compound in soil and water is influenced by its physicochemical properties. With a reported Log Pow (octanol-water partition coefficient) of 3.5 to 4.4, this compound has a tendency to adsorb to organic matter. nih.govgivaudan.com Consequently, soil and sediment are anticipated to be significant environmental compartments for this substance. researchgate.net

While some safety data sheets classify this compound as toxic to aquatic life with long-lasting effects, suggesting a degree of persistence, other sources indicate it is readily biodegradable. givaudan.commu-intel.comaurochemicals.com This apparent discrepancy may be explained by the continuous release of the substance from consumer products, which can lead to its persistent presence and potential for chronic environmental effects despite its capacity for rapid degradation. leuphana.de Studies on similar unsaturated esters suggest that hydrolysis is not a major degradation pathway in the environment.

Table 1: Physicochemical Properties and Environmental Compartment Tendency

Biodegradation Pathways and Kinetics

This compound is considered to be readily biodegradable. givaudan.com According to standards defined by the Organisation for Economic Co-operation and Development (OECD), this classification implies that the substance achieves greater than 60% degradation within a 28-day period in a ready biodegradation test (e.g., OECD 301). givaudan.comnih.govnovvi.com This suggests that the compound is not expected to persist for long periods in microbially active environments like sewage treatment plants, soil, and surface waters. epa.gov

In the atmosphere, the dominant degradation pathway for unsaturated esters like this compound is through reaction with photochemically produced hydroxyl (OH) radicals. nih.govconicet.gov.ar Kinetic studies on structurally similar unsaturated esters show that this reaction proceeds rapidly. nih.govconicet.gov.arresearchgate.netacs.org

Specific research has also identified a biological pathway for the formation of this compound. The yeast Zygosaccharomyces rouxii has been observed to produce the compound in honey, likely through an esterification reaction involving nonanoic acid. mdpi.com This finding demonstrates that microorganisms can mediate the transformation of this compound. mdpi.com

While the compound is classified as readily biodegradable, detailed kinetic data on its degradation rates under various environmental conditions are not extensively documented in public literature. aurochemicals.com

Table 2: Summary of Degradation Pathways for this compound

Ecotoxicological Assessment Methodologies

The ecotoxicological assessment of chemicals like this compound involves a variety of methodologies to determine their potential harm to environmental organisms. researchgate.net These methods often follow internationally recognized guidelines from bodies such as the OECD to ensure data consistency and reliability.

For aquatic environments, assessments typically include tests on organisms representing different trophic levels:

Fish: Acute toxicity tests, such as a 96-hour exposure, are used to determine the lethal concentration (LC50) that kills 50% of the test population.

Invertebrates: Acute immobilization tests using crustaceans like Daphnia magna are common.

Algae: Growth inhibition tests are conducted to assess the effect on primary producers.

A specific ecotoxicity value for this compound has been determined using a computational modeling approach known as Quantitative Structure-Activity Relationship (QSAR). aurochemicals.com This modeling predicted an acute LC50 of 1.5 mg/L for the fathead minnow (Pimephales promelas) over a 96-hour exposure. mu-intel.comaurochemicals.com QSAR models are part of a broader set of tools called New Approach Methodologies (NAMs) that use computational and in vitro data to predict toxicity, reducing the need for animal testing. springernature.comnih.govepa.gov

Table 3: Ecotoxicological Data and Assessment Methods for this compound

Applications of Methyl 2 Nonenoate in Specialized Chemical Domains

Utilization as an Intermediate in Organic Synthesis

Methyl 2-nonenoate serves as a valuable intermediate in organic synthesis, a process of constructing complex chemical compounds from simpler ones. chemimpex.comcymitquimica.comcymitquimica.com Its utility stems from the presence of a carbon-carbon double bond and an ester functional group, which allows for a variety of chemical transformations. cymitquimica.com The reactivity of the double bond, particularly its susceptibility to addition reactions, makes it a key component in synthesizing a wide range of fine chemicals. chemicalbull.comgoogle.com For instance, it can undergo reactions like bromination to form intermediates such as 2,3-dibromo methyl pelargonate, which can be further processed to create other target compounds. google.com The stability and reactivity of this compound are appreciated by researchers as they facilitate diverse chemical transformations. chemimpex.com

Research in Polymer Production

In the realm of polymer science, this compound is explored as an intermediate for the synthesis of various polymers. chemimpex.com Its ability to participate in polymerization reactions allows it to contribute to the formation of materials with desirable characteristics such as flexibility and durability. chemimpex.com The presence of the double bond in its structure is key to its function in this application.

Studies in Fuel Science and Combustion Chemistry

This compound has been a subject of interest in fuel science, particularly in studies related to the combustion of biodiesel fuels. Understanding its oxidation behavior under various conditions provides insights into the performance of unsaturated biodiesels.

Research has been conducted on the high-pressure and temperature oxidation of methyl trans-2-nonenoate to understand its chemical kinetics under conditions relevant to internal combustion engines. acs.orgnih.govresearchgate.net Single pulse shock tube experiments have been performed at pressures ranging from 3.8 to 6.2 MPa and temperatures between 850 and 1500 K. acs.orgnih.govresearchgate.net These studies help in developing and refining chemical kinetic models for biodiesel combustion. acs.orgnih.govresearchgate.net The experimental results are often interpreted with the aid of tools like the Reaction Mechanism Generator to create detailed models of the oxidation process. acs.orgnih.govresearchgate.net

The position of the double bond within the molecule significantly influences its oxidation reactivity. acs.orgnih.govresearchgate.net Studies comparing methyl trans-2-nonenoate with its isomer, methyl trans-3-nonenoate, have been conducted to probe this effect. acs.orgnih.govresearchgate.net Gas chromatographic measurements have shown that both methyl nonenoate isomers have reactivities similar to that of 1-octene, while trans-2-octene (B89244) exhibits increased reactivity compared to 1-octene. acs.orgnih.gov It has been observed that moving the double bond towards the center of the alkyl chain can delay the onset of low-temperature heat release. ucl.ac.uk Specifically, this compound shows improved combustion characteristics compared to methyl non-3-enoate. rsc.org This is attributed to the double bond's position affecting the formation of five and six-membered transition rings during low-temperature branching reactions. rsc.org

Influence of Double Bond Position on Oxidation Reactivity

Investigative Roles in Pharmaceutical Formulation Research

This compound is also being explored for its potential roles in pharmaceutical formulation research. chemimpex.com It has been investigated as a potential solvent or carrier for active pharmaceutical ingredients, which could help improve their bioavailability. chemimpex.com There is also interest in its potential therapeutic applications, with some research suggesting it may have a role in formulations aimed at addressing neurological ailments. Additionally, some studies have noted its presence in essential oils that have been evaluated for cytotoxic activity against various cancer cell lines. researchgate.net

Exploration in Neurodegenerative Disease Research

The investigation into the therapeutic potential of this compound in the context of neurodegenerative diseases is an emerging area of interest, though published research remains limited. The compound's potential applications are primarily suggested by commercial suppliers in the biomedical sector and inferred from studies on structurally similar molecules.

One supplier of chemical compounds notes that this compound shows promise for its potential therapeutic capacity in addressing neurological conditions, with a specific mention of its possible use in pharmaceutical formulations aimed at combating Alzheimer's disease. However, at present, detailed, peer-reviewed research studies that specifically investigate the mechanisms of action or efficacy of this compound in neurodegenerative disease models are not widely available in the public domain.

Further intrigue into the relevance of similar compounds in this field comes from a high-throughput metabolomics study aimed at discovering potential biomarkers for aging and Alzheimer's disease. In this research, a related compound, Ethyl (E)-2-nonenoate, was identified as a fatty acid ester of interest in the analysis of plasma metabolites. nih.gov While this finding does not directly implicate this compound, the structural similarity between the two compounds suggests a potential avenue for future investigation into the role of this class of molecules in the metabolic pathways associated with neurodegenerative disorders.

The table below summarizes the key finding related to the structurally similar compound, Ethyl (E)-2-nonenoate, as identified in the aforementioned metabolomics study.

CompoundStudy TypeSample TypeRelevance to Neurodegenerative Disease
Ethyl (E)-2-nonenoate High-Throughput MetabolomicsPlasmaIdentified as a fatty acid ester in a study for discovering potential biomarkers in aging and Alzheimer's Disease. nih.gov

It is important to underscore that the exploration of this compound in neurodegenerative disease research is in its nascent stages. The current information is largely based on supplier-provided data and inferences from studies on analogous compounds. Rigorous scientific investigation is required to validate these initial suggestions and to fully understand the potential role, if any, that this compound may play in the pathology or treatment of neurodegenerative diseases.

Computational and Theoretical Investigations of Methyl 2 Nonenoate

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of methyl 2-nonenoate. For instance, methods like the G3B3 composite method have been used to calculate the properties of related unsaturated esters, providing insights into their decomposition pathways. acs.org Molecular modeling techniques, including molecular dynamics (MD) simulations, offer a way to explore the conformational landscape and dynamics of such molecules. Software like Gaussian and ORCA are commonly used for these simulations, employing functionals such as B3LYP and basis sets like 6-31G*.

The high-pressure and temperature oxidation of methyl trans-2-nonenoate has been investigated to understand the influence of the double bond's position on the chemical kinetics of long-chain esters. acs.org These studies highlight the significant uncertainties in the chemistry of unsaturated esters where the double bond is close to the ester group. acs.org

Chemical Kinetic Modeling and Reaction Mechanism Generation

Chemical kinetic models are crucial for simulating the combustion and oxidation behavior of fuels. For methyl nonenoate isomers, these models are often developed with the aid of tools like the Reaction Mechanism Generator (RMG). acs.orgnih.gov These generated mechanisms are used to interpret experimental results, such as those from single-pulse shock tube experiments. acs.orgnih.gov

In one study, methyl 5-decenoate was used as a surrogate fuel to simulate the partial oxidation of this compound in a motored engine. llnl.gov The results for carbon monoxide, carbon dioxide, and hydrocarbon species showed good agreement between simulations and measurements, providing confidence in the kinetic model under engine-relevant conditions. llnl.gov The EXGAS system is another tool used for the automatic generation of kinetic mechanisms for the oxidation of methyl esters. nih.gov

The table below summarizes key parameters from a high-pressure oxidation study of methyl nonenoate isomers.

ParameterValue
Pressure Range3.8–6.2 MPa
Temperature Range850–1500 K
Average Reaction Time2 ms

Table created based on data from single pulse shock tube experiments. acs.orgnih.gov

Studies on Hydrogen Abstraction Reactions

Hydrogen abstraction is a key elementary reaction in the oxidation and combustion of organic molecules. Theoretical studies have systematically investigated the rate constants for hydrogen atom abstraction reactions on unsaturated methyl esters by radicals such as the hydroxyl radical (•OH) and hydrogen radical (•H). acs.orgrsc.org For related unsaturated methyl esters, it has been found that direct hydrogen abstraction at the C=C double bond is less favorable compared to other sites on the molecule. rsc.org

The rates of these abstraction reactions are calculated using theoretical methods like conventional transition-state theory (TST) with corrections for quantum tunneling effects, such as the asymmetric Eckart method. rsc.org The potential energy surfaces for these reactions are often computed using high-level ab initio methods like CBS-QB3. rsc.org The presence and position of the double bond significantly influence which hydrogen atoms are most easily abstracted, thereby directing the subsequent reaction pathways. rsc.orgresearchgate.net For instance, in the low-temperature regime, the presence of a double bond in this compound reduces its oxidation reactivity compared to its saturated counterpart, methyl nonanoate (B1231133), because it hinders the formation of certain transition state rings. researchgate.netresearchgate.netrsc.orgresearchgate.net

Analysis of Conformational Dynamics and Energetic Landscapes

The conformational flexibility of a molecule like this compound can influence its reactivity. The analysis of conformational dynamics and energetic landscapes provides insight into the relative stabilities of different conformers and the energy barriers between them. While specific studies focusing solely on the conformational analysis of this compound are not prevalent in the provided search results, the methodologies for such investigations are well-established.

Computational methods can be used to model the conformational dynamics and predict the energetic landscape. For example, DFT and MD simulations can map out the potential energy surface, identifying the most stable conformers and the transition states connecting them. This information is valuable for understanding how the molecule's shape affects its interactions and reaction probabilities. The study of related molecules shows that low-frequency internal rotations are often treated as hindered rotors in kinetic calculations to improve accuracy. rsc.org

Methyl 2 Nonenoate in Sensory Science and Olfactory Research

Odor Profile Characterization and Description

Methyl 2-nonenoate is a significant aroma compound recognized for its complex and multifaceted odor profile. It is primarily characterized by its intense green notes, often described as fresh, violet-like, and reminiscent of cucumber. lookchem.com This compound is also associated with fruity and floral aromas. guidechem.comchemimpex.com

The scent is powerful and diffusive, imparting a sense of freshness to fragrance compositions. perfumersapprentice.comgivaudan.com Descriptions frequently include terms like "waxy," "oily," and "sweet". guidechem.comsigmaaldrich.com At a concentration of 5 ppm, its taste characteristics are described as green, waxy, oily, with fruity nuances of watermelon rind, pear, and apple. guidechem.com

Table 1: Summary of Odor Descriptors for this compound

DescriptorAssociated NuancesSource(s)
Green Fresh, violet, cucumber, powerful, violet-leaf lookchem.comperfumersapprentice.com
Fruity Melon, watermelon rind, pear, apple guidechem.comchemimpex.comperfumerflavorist.com
Floral Violet, soft guidechem.comperfumersapprentice.com
Other Waxy, oily, sweet, fresh guidechem.comsigmaaldrich.com

Structure-Odor Relationships

The molecular structure of this compound is fundamental to its distinct olfactory properties. As an ester of 2-nonenoic acid, it features a nine-carbon chain with a double bond at the second position and a methyl ester group. cymitquimica.com The presence and position of this double bond are crucial in defining its characteristic scent.

The geometry of the double bond can lead to cis and trans isomers, which may possess different odor characteristics. While the trans isomer is more common, the specific isomeric form can influence the perceived aroma. guidechem.com Furthermore, the ester functional group is a key contributor to its fruity notes. guidechem.comchemimpex.com

Isomers of this compound, such as methyl 3-nonenoate, exhibit different olfactory profiles. While both share a dominant melon-green note, this compound is considered to have a more subtle and natural character compared to the "cartoonish" watermelon notes of its isomer. perfumerflavorist.comperfumerflavorist.com Research on related C9 esters has shown that the position of the carbonyl group significantly impacts odor detection thresholds, with alcohol esters having consistently lower thresholds than their carboxylic acid ester counterparts. core.ac.uk Additionally, constitutional isomers like gamma-decalactone (B1670016) and linalool (B1675412) oxide have markedly different smells from this compound. scentree.co

Contribution to Complex Aroma and Flavor Profiles

This compound is a valuable component in the creation of complex aroma and flavor profiles, particularly in the food and fragrance industries. Its ability to impart a natural-smelling green and fruity character makes it a versatile ingredient. chemimpex.comperfumerflavorist.com

In perfumery, it is prized for its ability to add freshness and diffusion to floral compositions, especially those with violet notes. perfumersapprentice.comgivaudan.com It is often used as a more natural-smelling alternative to other green aroma chemicals like methyl 2-octynoate and methyl 2-nonynoate. perfumerflavorist.com Its powerful and diffusive nature allows it to be effective even in trace amounts. givaudan.comscentree.co The compound is also noted for its presence in the natural aroma of hops. fragranceconservatory.com

Comparative Olfactory Analysis with Related Chemical Entities

The olfactory profile of this compound is often best understood through comparison with structurally related compounds.

Methyl 3-nonenoate: This isomer shares a similar dominant melon-green note with this compound. However, they exhibit significant practical differences in application. This compound is described as imparting more subtle watermelon characteristics, whereas methyl 3-nonenoate provides more "cartoonish" watermelon notes. perfumerflavorist.comperfumerflavorist.com Methyl 3-nonenoate is also described as less green and more violet and ylang-ylang. perfumerflavorist.com

Methyl 2-octynoate and Methyl 2-nonynoate: this compound is considered a significant improvement over these traditional "ynoate" compounds, offering a much more natural effect in flavors. perfumerflavorist.com Methyl 2-octynoate has a green, violet, and cucumber profile. ifrafragrance.org

Folione™: The trade name Neofolione™ for this compound suggests its use as a replacement for Folione™ (methyl heptine carbonate), particularly in violet floral compositions. perfumersapprentice.comgivaudan.com

Cis- and Trans- Isomers: While detailed comparative analysis of the cis and trans isomers of this compound is not extensively documented in the provided results, the existence of these isomers is acknowledged. perflavory.com It is a common principle in sensory science that different stereoisomers of a chiral compound can have distinct odors.

Table 2: Olfactory Comparison of this compound and Related Compounds

CompoundPrimary Odor CharacteristicsKey Olfactory Differences from this compoundSource(s)
This compound Green, melon, violet, fruity, fresh- perfumersapprentice.comperfumerflavorist.com
Methyl 3-nonenoate Melon, green, violet, ylang-ylangMore "cartoonish" watermelon notes; less green, more floral perfumerflavorist.comperfumerflavorist.comperfumerflavorist.com
Methyl 2-octynoate Green, violet, cucumberLess natural-smelling green effect perfumerflavorist.comifrafragrance.org
Methyl 2-nonynoate Floral, violet, cucumberLess natural-smelling green effect perfumerflavorist.comifrafragrance.org
Folione™ (Methyl heptine carbonate) Green, violetThis compound is a common replacement, suggesting a similar but more desirable profile perfumersapprentice.comgivaudan.com

Emerging Research Avenues and Future Directions for Methyl 2 Nonenoate Studies

Addressing Knowledge Gaps in Complex Chemical Kinetics and Mechanisms

The combustion and oxidation kinetics of methyl esters, including Methyl 2-nonenoate, are crucial for their application as biofuels. However, significant knowledge gaps remain, particularly concerning the influence of the double bond's position on reactivity.

Recent studies have begun to investigate the high-pressure and temperature oxidation of this compound isomers. science.gov Research comparing methyl trans-2-nonenoate and methyl trans-3-nonenoate has shown that both isomers have reactivities similar to 1-octene. science.gov However, there are notable differences in the yields of stable intermediates, highlighting the subtle but important effects of the double bond's location. science.gov Kinetic models, often developed with tools like the Reaction Mechanism Generator, are being used to interpret these experimental results. science.govrsc.org These models indicate significant uncertainties in the chemistry of unsaturated esters where the double bond is close to the ester group. science.gov

A key finding is that the presence of a double bond can reduce low-temperature reactivity. rsc.orguniv-lorraine.fr This is attributed to the fact that the double bond in a more central position, as in methyl 3-nonenoate, reduces the number of possible 5 and 6-membered transition rings that can be formed during low-temperature branching reactions. rsc.org Conversely, the presence of an α,β-unsaturated carbonyl group, as seen in this compound, has been found to decrease the ignition delay duration in engine tests. ucl.ac.uk

Future research will need to focus on refining these kinetic models by incorporating more accurate foundational chemistry for C0-C4 compounds and conducting further experimental studies to validate model predictions. science.gov A systematic investigation into the hydrogen atom abstraction reactions by hydrogen radicals on isomers of unsaturated methyl esters will provide more precise rate constants for model development. rsc.org Understanding these complex reaction pathways is essential for optimizing the performance of biofuels containing this compound.

Table 1: Key Research Findings in the Chemical Kinetics of this compound

Research FocusKey FindingReference
High-Pressure/Temperature OxidationReactivity of this compound is similar to 1-octene, but intermediate yields differ based on double bond position. science.gov
Low-Temperature ReactivityThe presence of a double bond generally reduces low-temperature heat release. rsc.orguniv-lorraine.fr
Ignition DelayThe α,β-unsaturated carbonyl structure in this compound can reduce ignition delay. ucl.ac.uk
Kinetic ModelingSignificant uncertainties exist in the chemical kinetic models for unsaturated esters with double bonds near the ester group. science.gov

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of this compound involves the condensation of heptanal (B48729) with malonic acid, followed by decarboxylation and esterification with methanol (B129727). chemicalbook.comchemicalbook.inscentree.co Other established methods include treating methyl β-chlorocaproate with sodium acetate (B1210297) or the dehydrogenation of the corresponding saturated ester. chemicalbook.comchemicalbook.inlookchem.com

Emerging research is focused on developing more sustainable and efficient synthetic routes. One promising area is the use of metathesis reactions. For instance, the ethenolysis of methyl oleate (B1233923), derived from renewable sources like vegetable oils, produces methyl 9-decenoate, which could potentially be isomerized and further functionalized to yield this compound. osti.gov However, challenges remain, including catalyst decomposition and the presence of catalyst poisons in lower-grade oil feedstocks. osti.gov

Another innovative approach involves the rhodium (I)-catalyzed tandem hydrosilylation-intramolecular aldol (B89426) reaction. ucl.ac.uk This methodology allows for the cleavage of olefins to form aldehydes, which can then be converted to α,β-unsaturated esters like methyl 8-oxo-2-octenoate. ucl.ac.uk Adapting this strategy for the synthesis of this compound from suitable precursors presents a viable future research direction.

Future work in this area will likely concentrate on catalyst development to improve efficiency and tolerance to impurities in renewable feedstocks. The exploration of enzymatic or whole-cell biocatalytic processes could also offer a greener alternative to traditional chemical synthesis.

Table 2: Synthetic Pathways for this compound

Synthesis MethodDescriptionReference
Conventional SynthesisCondensation of heptanal and malonic acid, followed by decarboxylation and esterification. chemicalbook.comchemicalbook.inscentree.co
DehydrogenationDehydrogenation of the corresponding saturated ester. chemicalbook.comchemicalbook.inlookchem.com
From Halogenated PrecursorTreatment of methyl β-chlorocaproate with sodium acetate. chemicalbook.comchemicalbook.inlookchem.com
Olefin Metathesis (Potential)Ethenolysis of renewable feedstocks like methyl oleate to produce precursors. osti.gov
Catalytic Tandem Reaction (Potential)Rhodium (I)-catalyzed reactions for converting olefins to α,β-unsaturated esters. ucl.ac.uk

Development of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of this compound, especially at trace levels in complex matrices like food and environmental samples, is crucial for quality control and safety assessment. Advanced analytical techniques are continuously being developed and refined for this purpose.

Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method for analyzing volatile compounds like this compound in various food products, including honey and baijiu. mdpi.comresearchgate.netresearchgate.net This technique allows for the identification of this compound as a potential marker for microbial contamination in products like jujube honey. researchgate.netresearchgate.netmdpi.comresearchgate.net

For even greater resolution and sensitivity, comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC–TOFMS) has emerged as a powerful tool. mdpi.com This technique offers enhanced separation capabilities by employing two columns with different polarities, making it possible to detect trace compounds that might be overlooked by conventional GC-MS. mdpi.com

Future developments will likely focus on improving the selectivity and sensitivity of these methods, potentially through the development of novel SPME fiber coatings or more advanced mass spectrometry detectors. The integration of these analytical techniques with chemometric data analysis will further enhance the ability to identify and quantify this compound and understand its role in the flavor and quality of food products. mdpi.comresearchgate.netmdpi.com

Interdisciplinary Research Integrating Omics Technologies

The integration of "omics" technologies, such as metabolomics, proteomics, and genomics, offers a holistic approach to understanding the role of this compound in biological systems. nih.govfrontiersin.org Metabolomics, in particular, has proven valuable in identifying this compound as a biomarker in various contexts.

For example, chromatography-based metabolomics has been instrumental in studying the volatile profiles of honey. mdpi.com In one study, this compound, along with other volatile compounds, was identified as a signature volatile of jujube honey contaminated with the yeast Zygosaccharomyces rouxii. researchgate.netresearchgate.netmdpi.com This demonstrates the potential of metabolomics to develop diagnostic tools for food quality and safety.

Future interdisciplinary research could involve combining metabolomic data with genomic and transcriptomic data to elucidate the metabolic pathways responsible for the production of this compound in microorganisms or plants. This could lead to the bio-engineering of organisms for the enhanced production of this valuable flavor and fragrance compound. Furthermore, integrating omics data with sensory analysis can help establish clear correlations between the chemical profile of a product, including the presence of this compound, and its consumer perception. mdpi.com

Comprehensive Assessment of Environmental Impact and Mitigation Strategies

As a fragrance ingredient used in personal care products, the environmental fate of this compound is an area of growing importance. thegoodscentscompany.combrieflands.comnih.gov These products are often washed into wastewater systems, leading to their potential release into the environment. nih.gov

Current data indicates that this compound is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. thegoodscentscompany.comaurochemicals.comchembk.commu-intel.com Safety data sheets report an LC50 for the fathead minnow (Pimephales promelas) of 1.5 mg/L over 96 hours, a value determined using Quantitative Structure-Activity Relationship (QSAR) modeling. aurochemicals.commu-intel.com Information on its persistence, degradability, and bioaccumulative potential is currently limited. aurochemicals.commu-intel.com

Future research must focus on a comprehensive assessment of the environmental risks posed by this compound. This includes conducting empirical studies to determine its biodegradability in various environmental compartments, its potential for bioaccumulation in aquatic food webs, and its chronic toxicity to a wider range of organisms.

Based on these findings, effective mitigation strategies can be developed. These may include improving wastewater treatment processes to enhance the removal of such compounds, promoting the use of more readily biodegradable alternatives, and establishing clear guidelines for the environmental safety assessment of fragrance ingredients. nih.gov

Q & A

Q. What are the established synthetic pathways for Methyl 2-nonenoate, and how do reaction conditions influence yield and purity?

Q. How can researchers characterize this compound’s physicochemical properties, and what instrumentation is critical?

Key characterization methods include:

  • GC-MS : To confirm molecular weight (170.25 g/mol) and detect impurities.
  • NMR spectroscopy : ¹H NMR (δ 5.8–5.9 ppm for α,β-unsaturated ester protons) and ¹³C NMR (δ 167–169 ppm for carbonyl carbon).
  • IR spectroscopy : Peaks at ~1715 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=C stretch). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the primary applications of this compound in model biological systems?

It is studied as a flavoring agent (e.g., fruity notes) in food chemistry and as a pheromone analog in insect behavior studies. In vitro assays often use concentrations of 0.1–10 µM to assess bioactivity, requiring rigorous solvent controls (e.g., DMSO <0.1% v/v) to avoid cytotoxicity .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial efficacy) may arise from variations in assay conditions (pH, temperature) or impurity profiles. A systematic approach includes:

  • Dose-response curves : Test across a wide concentration range (e.g., 0.01–100 µM).
  • Replicate controls : Use positive (e.g., ampicillin) and negative (solvent-only) controls.
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Q. What strategies mitigate challenges in reproducing spectral data for this compound across laboratories?

Reproducibility issues often stem from instrument calibration differences or sample hydration. Recommendations:

  • Standardized protocols : Use internal standards (e.g., tetramethylsilane for NMR) and validate instruments with certified reference materials.
  • Interlaboratory collaboration : Share raw data (e.g., FID files for GC) to align analytical parameters .

Q. How can researchers optimize chromatographic separation of this compound from structurally similar esters?

Reverse-phase HPLC with a C18 column and mobile phase (acetonitrile:water, 70:30 v/v) achieves baseline separation. Adjusting gradient elution (e.g., 1% per minute) reduces co-elution with analogs like methyl 3-nonenoate. Validate with spiked samples and calculate resolution factors (R > 1.5) .

Methodological and Analytical Considerations

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in cellular models?

Use nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate EC₅₀ values. Report confidence intervals and assess goodness-of-fit (R² ≥ 0.95). For high-throughput screens, apply false discovery rate (FDR) corrections to minimize Type I errors .

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s reactivity?

Reconcile differences by:

  • Re-evaluating computational parameters : Adjust DFT functionals (e.g., B3LYP/6-311+G(d,p)) to better match experimental IR/NMR data.
  • Experimental validation : Perform kinetic studies to verify reaction mechanisms predicted in silico .

Ethical and Reporting Standards

Q. What metadata is essential for publishing studies on this compound to ensure reproducibility?

Include:

  • Synthetic details : Catalyst batch, purification methods, and yield calculations.
  • Analytical parameters : Instrument models, software versions, and raw data accession codes.
  • Biological assays : Cell line authentication numbers and ethical approval statements .

Q. How can researchers ethically handle conflicting data on this compound’s environmental impact?

Transparently report negative results and conduct life-cycle assessments (LCAs) to evaluate ecotoxicity. Use open-access platforms to share datasets, enabling peer scrutiny and collaborative troubleshooting .

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Reactant of Route 1
Methyl 2-nonenoate
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.